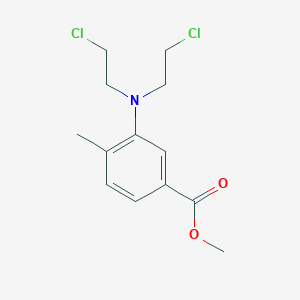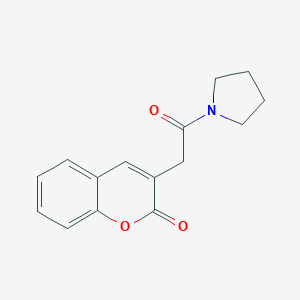
Coumarin, 3-((1-pyrrolidinylcarbonyl)methyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Coumarin, 3-((1-pyrrolidinylcarbonyl)methyl)- is a chemical compound that belongs to the coumarin family. This compound has been studied extensively for its various biochemical and physiological effects.
作用機序
The exact mechanism of action of coumarin, 3-((1-pyrrolidinylcarbonyl)methyl)- is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammatory response. It has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
生化学的および生理学的効果
Coumarin, 3-((1-pyrrolidinylcarbonyl)methyl)- has been found to have various biochemical and physiological effects. It has been found to have anti-inflammatory properties, which can help in the treatment of various inflammatory diseases. It has also been found to have anti-tumor properties, which can help in the treatment of various types of cancer. It has been found to have anti-bacterial properties, which can help in the treatment of various bacterial infections.
実験室実験の利点と制限
Coumarin, 3-((1-pyrrolidinylcarbonyl)methyl)- has various advantages and limitations for lab experiments. One of the major advantages is its ability to inhibit the activity of various enzymes and signaling pathways in the body. This makes it a useful compound for studying the mechanisms of various diseases. However, one of the major limitations is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are various future directions for the study of coumarin, 3-((1-pyrrolidinylcarbonyl)methyl)-. One of the major directions is the development of more potent and selective inhibitors of various enzymes and signaling pathways in the body. This can help in the development of more effective treatments for various diseases. Another direction is the study of the potential use of this compound in the treatment of Alzheimer's disease. Overall, the study of coumarin, 3-((1-pyrrolidinylcarbonyl)methyl)- has the potential to lead to the development of new and effective treatments for various diseases.
合成法
Coumarin, 3-((1-pyrrolidinylcarbonyl)methyl)- can be synthesized using various methods. One of the most common methods is the Pechmann condensation reaction. In this method, salicylaldehyde and acetic anhydride are reacted in the presence of a catalyst such as sulfuric acid. The resulting product is then treated with pyrrolidine and chloroacetic acid to obtain coumarin, 3-((1-pyrrolidinylcarbonyl)methyl)-.
科学的研究の応用
Coumarin, 3-((1-pyrrolidinylcarbonyl)methyl)- has been extensively studied for its various scientific research applications. One of the major applications of this compound is in the field of medicinal chemistry. It has been found to have various pharmacological activities such as anti-inflammatory, anti-tumor, and anti-bacterial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease.
特性
CAS番号 |
18186-67-9 |
|---|---|
製品名 |
Coumarin, 3-((1-pyrrolidinylcarbonyl)methyl)- |
分子式 |
C15H15NO3 |
分子量 |
257.28 g/mol |
IUPAC名 |
3-(2-oxo-2-pyrrolidin-1-ylethyl)chromen-2-one |
InChI |
InChI=1S/C15H15NO3/c17-14(16-7-3-4-8-16)10-12-9-11-5-1-2-6-13(11)19-15(12)18/h1-2,5-6,9H,3-4,7-8,10H2 |
InChIキー |
ATMOOXXFMHQVMN-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)CC2=CC3=CC=CC=C3OC2=O |
正規SMILES |
C1CCN(C1)C(=O)CC2=CC3=CC=CC=C3OC2=O |
その他のCAS番号 |
18186-67-9 |
同義語 |
3-[(1-Pyrrolidinylcarbonyl)methyl]coumarin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



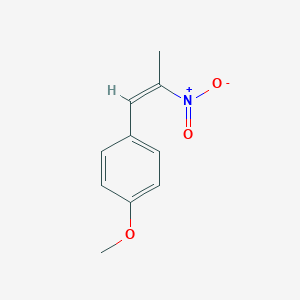
![Acetamide, N-[4-(trimethylsilyl)phenyl]-](/img/structure/B99768.png)


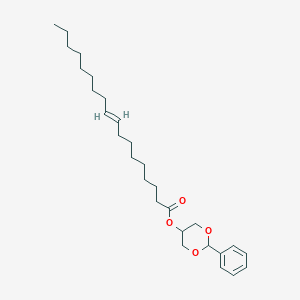
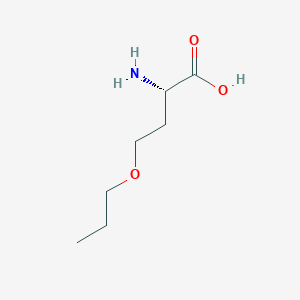



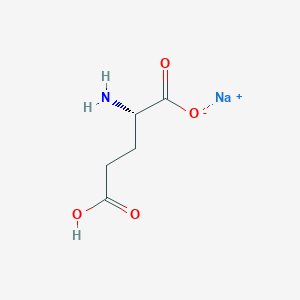
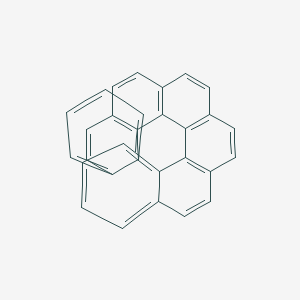
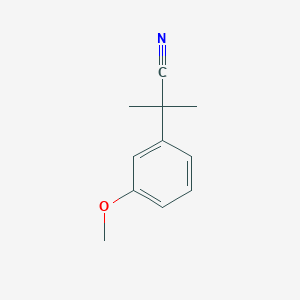
![1,2,4-Trimethyl-5-[1-(2,4,5-trimethylphenyl)ethyl]benzene](/img/structure/B99787.png)
